Home > Products > Screening Compounds P98838 > 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine - 1092278-46-0

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Catalog Number: EVT-2725954
CAS Number: 1092278-46-0
Molecular Formula: C14H13ClN4O
Molecular Weight: 288.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 7-Chloro-5-(2-ethoxyphenyl)-1-methyl-3-propyl-2,6-dihydro-1H-pyrazolo[4,3-d]pyrimidine []

    Compound Description: This compound features a pyrazolo[4,3-d]pyrimidine core structure, similar to the main compound. It exhibits an intramolecular N—H⋯O hydrogen bond, leading to the formation of a planar six-membered ring. []

2. 5,7-Dihydroxypyrazolo[4,3-d]pyrimidine []

    Compound Description: This compound serves as a precursor for synthesizing various pyrazolo[4,3-d]pyrimidines, including analogues of Roscovitine, a cyclin-dependent kinase inhibitor. []

3. N-benzyl-5-chloro-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine []

    Compound Description: This compound is a synthetic intermediate generated from a novel pentacyclic heteroaromatic compound derived from 5,7-dihydroxypyrazolo[4,3-d]pyrimidine. Further substitutions on this compound can yield a pyrazolo[4,3-d]pyrimidine analogue of roscovitine. []

4. [7-(3-chloro-4-methoxybenzylamino)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl-methoxy]acetic acid []

    Compound Description: This compound and its intermediates are the subject of a preparation process, suggesting potential pharmaceutical relevance. []

5. 7-Chloro-5-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine []

    Compound Description: This compound is central to a study exploring the synthesis of fused heterocycles derived from pyrazolopyrimidines. It undergoes nucleophilic substitution and Suzuki–Miyaura cross-coupling reactions to generate various derivatives. []

Overview

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with significant pharmacological potential. It belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their diverse biological activities. The compound is characterized by its unique structure that includes a chloro group and a methoxyphenyl moiety, contributing to its potential as a therapeutic agent.

Source

The compound is cataloged under the CAS number 89239-18-9 and has been referenced in various scientific literature, particularly in studies related to medicinal chemistry and pharmacology. Notable references include works published in the Journal of Medicinal Chemistry .

Classification

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrazolo[4,3-d]pyrimidines
  • Functional Groups: Chlorine, methoxy, and dimethyl groups
Synthesis Analysis

Methods

The synthesis of 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step synthetic routes that include:

  1. Formation of the Pyrazolo Ring: The initial step often involves the cyclization of appropriate precursors containing both pyrazole and pyrimidine functionalities.
  2. Chlorination: The introduction of the chlorine atom at the 7-position can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  3. Methoxy Substitution: The methoxy group at the 5-position is generally introduced via methylation reactions using methanol or dimethyl sulfate in the presence of a base.

Technical Details

The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent degradation or unwanted side reactions. Reaction yields and purities are typically assessed using techniques like thin-layer chromatography and high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular formula for 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is C₁₀H₈ClN₄O. Its structure includes:

  • A pyrazolo[4,3-d]pyrimidine core
  • A chlorine atom at position 7
  • A methoxyphenyl group at position 5
  • Dimethyl substitutions at positions 1 and 3

Data

  • Molecular Weight: 182.610 g/mol
  • Density: 1.513 g/cm³
  • Boiling Point: Approximately 310°C
  • Melting Point: Ranges from 87°C to 90°C .
Chemical Reactions Analysis

Reactions

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  2. Oxidation Reactions: Under certain conditions, the dimethyl groups may be oxidized to form corresponding carbonyl compounds.
  3. Condensation Reactions: The compound can react with other electrophiles to form larger heterocyclic structures.

Technical Details

Reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing side products. Reaction conditions such as solvent choice and temperature play crucial roles in determining yields.

Mechanism of Action

Process

The mechanism of action for 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine involves interaction with biological targets such as enzymes or receptors. It may function through:

  • Inhibition of specific enzyme pathways
  • Modulation of receptor activity associated with various physiological responses.

Data

Research indicates that compounds within this class exhibit activities against certain cancer cell lines and inflammatory pathways, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of reactive functional groups allows for further derivatization and exploration of structure–activity relationships.
Applications

Scientific Uses

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new anti-cancer drugs or anti-inflammatory agents.
  • Biochemical Research: Utilized in studies exploring enzyme inhibition mechanisms or receptor interactions.

Research continues to explore its efficacy and safety profiles in various biological contexts .

Introduction to Pyrazolo[4,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[4,3-d]pyrimidine-Based Drug Discovery

The pyrazolo[4,3-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following its initial synthesis in 1956 by Robins and colleagues via cyclization of 4-amino-3-methyl-1H-pyrazole-5-carboxamide with thiourea [8]. Early derivatives were primarily explored as purine mimetics due to their structural resemblance to adenine, but their therapeutic potential remained unrealized until the 1980s–1990s, when targeted kinase therapies gained prominence. The scaffold’s significance escalated with the discovery that it could serve as a bioisosteric replacement for purine-based kinase inhibitors, leading to the development of clinical candidates such as Dinaciclib (CDK inhibitor) and Ibrutinib (BTK inhibitor) [4]. These advancements underscored the scaffold’s versatility in occupying the adenine-binding pocket of kinases while enabling synthetic diversification at the N1, C3, C5, and C7 positions [8].

The evolution accelerated with structure-activity relationship (SAR) studies elucidating the impact of substituents on kinase selectivity. For instance, Hamilton’s work in the early 2000s demonstrated that N-methylation at position 1 and aryl substitution at position 5 significantly enhanced CDK2 affinity [8]. Concurrently, Baraldi’s group optimized antiproliferative activity by introducing 3-methoxyphenyl groups at C5, a design strategy directly relevant to the compound 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine [8]. Modern synthetic routes, such as palladium-catalyzed cross-coupling and microwave-assisted cyclization, have since expanded accessible chemical space, enabling derivatives with low-nanomolar IC50 values against oncogenic kinases [4].

Table 1: Key Milestones in Pyrazolo[4,3-d]pyrimidine Drug Development

YearDiscovery/CompoundSignificanceReference
1956First synthesis (Robins)Base scaffold synthesis via pyrazole cyclization [8]
1990sRoscovitine analogsValidated CDK1/2 inhibition and cell cycle arrest [4]
2000sDinaciclib & IbrutinibClinical approval for leukemia and lymphoma [4]
2010sPP1/PP2 derivativesPotent SRC family kinase inhibitors [7]
2020sThioglycoside derivatives (e.g., Compound 14)CDK2 inhibition (IC50 = 0.057 μM) and apoptosis induction [4]

Structural Analogues of Adenine and ATP-Competitive Inhibition Mechanisms

Pyrazolo[4,3-d]pyrimidines function as bona fide adenine mimetics due to their conserved nitrogen placement (N1, N4, N6) and electron distribution, which allow them to replicate the hydrogen-bonding interactions of adenine in the ATP-binding cleft of kinases [1]. The scaffold’s planar bicyclic core forms critical hydrogen bonds with kinase hinge residues: N1 donates a hydrogen bond to backbone carbonyls (e.g., Met793 in EGFR), while N4 accepts a bond from backbone amides (e.g., Thr854) [1] [3]. This dual interaction anchors the inhibitor in the adenine pocket, with the C3 and C5 substituents projecting into adjacent hydrophobic regions I and II, respectively [1]. For 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine, the 1,3-dimethyl groups enhance hydrophobic occupancy in region I, while the 5-(3-methoxyphenyl) moiety extends into region II, forming π-stacking with gatekeeper residues [1] [4].

The chlorine at position 7 is a strategic design element that exploits electrophilic niches in kinases like CDK2 and EGFR. As demonstrated by molecular docking studies, this halogen forms halogen bonds with Leu83 (CDK2) or Thr790 (EGFRT790M), reducing ATP affinity by 10–100-fold compared to non-halogenated analogs [4]. ATP-competitive inhibition is further augmented by the 3-methoxyphenyl group, which mimics the ribose-triphosphate moiety of ATP, thereby sterically occluding catalytic residues [1]. Recent crystallographic analyses confirm that such derivatives adopt binding poses nearly superimposable with ATP, explaining their low-nanomolar inhibitory constants [4].

Table 2: Key Binding Interactions of Pyrazolo[4,3-d]pyrimidines in Kinases

Kinase TargetHydrogen BondsHydrophobic InteractionsRole of 7-Chloro Substituent
CDK2/Cyclin A2N1–Leu83, N4–Glu813-Methoxyphenyl → Ile10, Val18Halogen bond with Leu83 [4]
EGFRWTN1–Met793, N4–Thr8541,3-Dimethyl → Leu718, Gly796Polar interaction with Thr854 [1]
VGFR2N4–Cys917, N6–Glu8853-Methoxyphenyl → Leu1035, Val916Stabilizes DFG-out conformation [1]
SRCN1–Met341, N4–Thr3385-Aryl → Leu273, Val281Displaces catalytic water network [7]

Note: Residue numbering based on human kinase domains.

Figure 1: Binding mode of 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine in CDK2 (PDB: 1HCL). The adenine-mimetic core (blue) forms hinge hydrogen bonds (dashed lines), while the 7-chloro group engages Leu83. Hydrophobic contacts (yellow) involve the 3-methoxyphenyl and dimethyl groups.

Rationale for Targeting Oncogenic Kinases with Pyrazolo[4,3-d]pyrimidine Derivatives

Oncogenic kinases such as EGFR, CDK2, and SRC are compelling targets for pyrazolo[4,3-d]pyrimidine derivatives due to their roles in driving tumor proliferation, survival, and metastasis. Crucially, these kinases share a conserved ATP-binding cleft that accommodates the scaffold’s adenine-mimetic core, enabling broad yet tunable inhibition [1] [3]. The rationale for multi-kinase targeting stems from tumor heterogeneity and resistance mechanisms; for instance, EGFR-driven cancers often upregulate VGFR2 as an escape pathway, necessitating dual inhibitors like compound 5i (IC50: 0.3 μM EGFR, 7.60 μM VGFR2) to suppress compensatory signaling [1]. Similarly, CDK2 inhibition synergizes with SRC targeting in mesothelioma by concurrently disrupting cell-cycle progression and invasiveness [7].

Structural modifications at C5 and N1 position allow precise kinase selectivity. Aryl groups at C5 (e.g., 3-methoxyphenyl) confer high affinity for tyrosine kinases (EGFR, VGFR2) by occupying hydrophobic region II, whereas smaller alkyl groups favor cyclin-dependent kinases (CDK1/2) [1] [4]. The 1,3-dimethyl substitution in 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine reduces steric clashes with CDK2’s Phe80, explaining its superior activity (IC50 ~48 nM in HCT116 cells) compared to bulkier analogs [4]. Biological efficacy is further evidenced by downstream pathway disruption: in HCT116 colorectal carcinoma, derivatives induce G1/S arrest via CDK2 inhibition, suppress EGFR phosphorylation, and activate caspase-3-mediated apoptosis [4] [1].

Table 3: Kinase Targets and Anticancer Outcomes of Pyrazolo[4,3-d]pyrimidines

Kinase FamilyExample TargetsBiological ImpactLead Compound
Receptor Tyrosine KinasesEGFRWT, EGFRT790M, VGFR2Block proliferation signals, inhibit migration5i (dual EGFR/VGFR2) [1]
Cell-Cycle RegulatorsCDK2/Cyclin A2, CDK1G1/S arrest, DNA fragmentationCompound 14 (CDK2 IC50 = 0.057 μM) [4]
SRC Family Kinases (SFK)SRC, LCK, FYNSuppress invasion, metastasisPP2 (SRC IC50 < 0.5 μM) [7]
Angiogenesis RegulatorsVGFR2, PDGFRDisrupt tumor vasculatureSorafenib analogs [4]

The strategic incorporation of the 7-chloro substituent addresses mutation-driven resistance. In EGFRT790M-mutant kinases, the chlorine’s electrostatic surface complements the methionine’s larger side chain, restoring inhibitory potency lost with first-generation TKIs [1]. Molecular dynamics simulations confirm that chlorine mitigates the "gatekeeper" mutation effect by enhancing van der Waals contacts with Thr790, reducing IC50 values by >50% compared to des-chloro analogs [1] [3]. This exemplifies the scaffold’s adaptability in overcoming oncokinase mutations, positioning it as an indispensable tool for next-generation targeted therapies.

Properties

CAS Number

1092278-46-0

Product Name

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

IUPAC Name

7-chloro-5-(3-methoxyphenyl)-1,3-dimethylpyrazolo[4,3-d]pyrimidine

Molecular Formula

C14H13ClN4O

Molecular Weight

288.74

InChI

InChI=1S/C14H13ClN4O/c1-8-11-12(19(2)18-8)13(15)17-14(16-11)9-5-4-6-10(7-9)20-3/h4-7H,1-3H3

InChI Key

XHPYVBFAUJMGJI-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1N=C(N=C2Cl)C3=CC(=CC=C3)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.